

A Comparative Guide to the 13C NMR Spectrum of 2-Bromobutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromobutanoic acid

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For researchers and professionals in the fields of organic chemistry, pharmacology, and materials science, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the 13C NMR spectrum of **2-bromobutanoic acid**, with a comparative analysis against butanoic acid and 2-chlorobutanoic acid. The inclusion of experimental data and protocols aims to facilitate a deeper understanding of substituent effects on carbon chemical shifts.

Comparative Analysis of 13C NMR Chemical Shifts

The chemical shift values in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. The introduction of a halogen atom at the α -position (C2) of butanoic acid significantly influences the chemical shifts of the surrounding carbons. The table below summarizes the 13C NMR chemical shift data for **2-bromobutanoic acid** and its analogs, butanoic acid and 2-chlorobutanoic acid. The data reveals a notable downfield shift for the C2 carbon in the halogenated compounds, with the bromine atom in **2-bromobutanoic acid** exerting a strong deshielding effect.



Compound	C1 (Carboxyl) (ppm)	C2 (ppm)	C3 (ppm)	C4 (ppm)
Butanoic Acid	~180.8	~36.2	~18.5	~13.7
2-Chlorobutanoic Acid	~174.5	~55.9	~26.4	~11.1
2-Bromobutanoic Acid	~173.9	~45.5	~28.4	~12.0

Experimental Protocol for 13C NMR Spectroscopy

The following outlines a standard methodology for acquiring a 13C NMR spectrum, similar to the procedures used to obtain the comparative data.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the analyte (e.g., **2-bromobutanoic acid**) in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid strong solvent signals that could obscure the analyte's peaks.
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

- The data is typically acquired on a spectrometer operating at a specific frequency for 13C nuclei, for instance, 100 MHz or 125 MHz.
- Standard instrument parameters include a 30-degree pulse width and a relaxation delay of 1-2 seconds.
- Proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals by attached protons, resulting in a spectrum of singlets for each unique carbon atom.

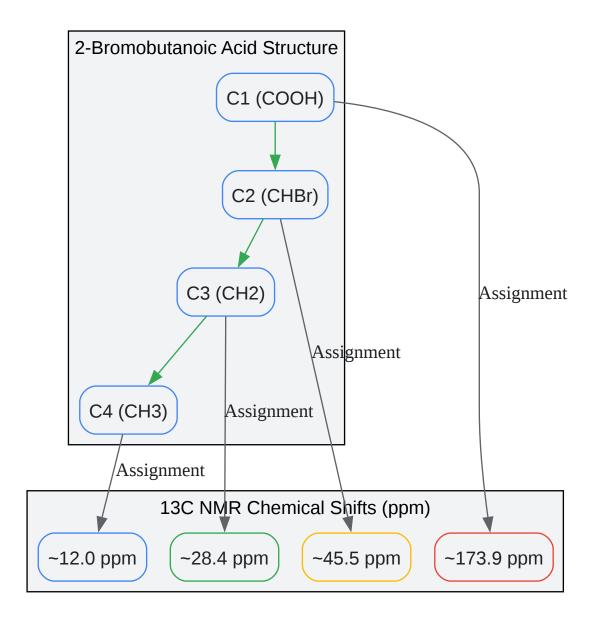


- 3. Data Acquisition and Processing:
- The free induction decay (FID) signal is acquired over a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- The FID is then subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.
- The resulting spectrum is phased and baseline corrected to produce the final 13C NMR spectrum.

Structure-Spectrum Correlation

The relationship between the molecular structure of **2-bromobutanoic acid** and its 13C NMR spectrum can be visualized. The diagram below illustrates the assignment of each peak in the spectrum to its corresponding carbon atom in the molecule. The electronegative bromine and oxygen atoms cause a downfield shift (higher ppm value) for the adjacent carbon atoms (C2 and C1, respectively).





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Caption: Correlation of **2-Bromobutanoic acid** structure with its 13C NMR signals.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com